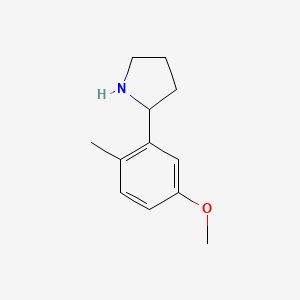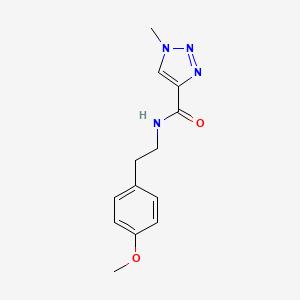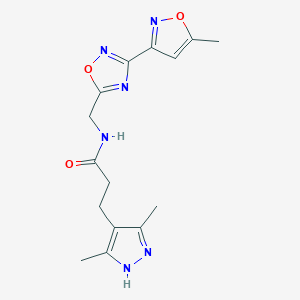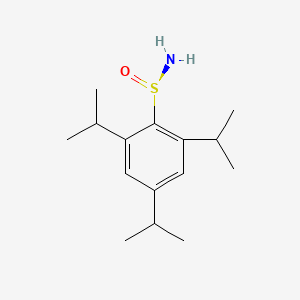
2-(5-Methoxy-2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Methoxy-2-methylphenyl)pyrrolidine” is a chemical compound with the molecular formula C12H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The pyrrolidine ring is a key feature of this compound. The ring’s non-planarity, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The presence of the methoxy and methyl groups on the phenyl ring also contributes to the molecule’s stereochemistry .Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Methoxy-2-methylphenyl)pyrrolidine” are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions due to their versatile scaffold .Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. This interest in pyrrolidine and its derivatives, including 2-(5-Methoxy-2-methylphenyl)pyrrolidine, is driven by their ability to efficiently explore the pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. The review by Petri et al. (2021) delves into bioactive molecules with target selectivity characterized by the pyrrolidine ring. It highlights the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. This work guides medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Petri et al., 2021).
Synthesis of Pharmaceutical Impurities
Saini et al. (2019) reviewed novel methods for synthesizing omeprazole and its pharmaceutical impurities, providing insights into the development of proton pump inhibitors. This study emphasized various pharmaceutical impurities of the anti-ulcer drug omeprazole, chemically related to the methoxyphenyl pyrrolidine class. The novel synthesis processes for these impurities are deemed to be short, simple, and yield expected outcomes. These synthesized impurities can be used as standard impurities for further studies, showcasing the versatility of pyrrolidine derivatives in pharmaceutical applications (Saini et al., 2019).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts for synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) has been explored by Parmar et al. (2023). This review covers the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrano/pyrimidinone derivatives. The pyrrolidine core is essential in these synthetic pathways, highlighting its importance in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. This research underlines the potential of pyrrolidine derivatives in leading the development of lead molecules for various applications (Parmar et al., 2023).
Future Directions
Pyrrolidine derivatives, including “2-(5-Methoxy-2-methylphenyl)pyrrolidine”, hold promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as optimizing their synthesis methods.
properties
IUPAC Name |
2-(5-methoxy-2-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-10(14-2)8-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKJYWWQUASDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2807121.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)
![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)






![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)
![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)